molecular formula C8H16N2O B111146 2-Amino-N-cyclopentylpropanamide CAS No. 1101793-51-4

2-Amino-N-cyclopentylpropanamide

Cat. No.: B111146
CAS No.: 1101793-51-4
M. Wt: 156.23 g/mol
InChI Key: FKQVZJBUPCYIJN-UHFFFAOYSA-N
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Description

5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole is an organic compound belonging to the class of aryl ketones. It is known for its role as an inhibitor in various biochemical processes, particularly in the electron transport chain of mitochondria and certain bacteria

Preparation Methods

The synthesis of 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole involves several steps. One efficient synthetic route includes the reaction of 2-aminothiophenol with undecanoic acid under specific conditions to form the benzothiazole ring . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale purification and characterization techniques to obtain high yields of the compound .

Chemical Reactions Analysis

5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of hydroxy derivatives .

Comparison with Similar Compounds

Biological Activity

2-Amino-N-cyclopentylpropanamide, also referred to as (2S)-2-amino-N-cyclopentylpropanamide, is an organic compound notable for its structural features, including an amino group and a cyclopentyl ring attached to a propanamide backbone. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H16N2OC_8H_{16}N_2O, with a molecular weight of approximately 156.23 g/mol. Its structure allows for significant interactions with biological molecules, making it a valuable compound for research.

PropertyValue
Molecular FormulaC8H16N2OC_8H_{16}N_2O
Molecular Weight156.23 g/mol
SolubilitySoluble in water (hydrochloride form)

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentylamine with appropriate precursors like (2S)-2-bromo-propanamide. The reaction conditions often include the presence of bases such as sodium hydroxide to facilitate nucleophilic substitution reactions. Purification methods include recrystallization and chromatography, ensuring high yields of the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and engage in van der Waals interactions, modulating the activity of these targets. This mechanism is crucial for its potential therapeutic applications.

Pharmacological Potential

Research indicates that this compound may serve as a lead compound in drug development due to its interactions with biological pathways relevant to various diseases. For instance, studies have suggested that compounds with similar structures exhibit inhibitory effects on Janus kinase (JAK) pathways, which are implicated in several myeloproliferative disorders .

Case Studies and Research Findings

  • JAK Inhibition Studies :
    • Similar compounds have been investigated for their ability to inhibit JAK2, a kinase involved in hematopoiesis and immune response regulation. The structural characteristics of this compound may allow it to act as a competitive inhibitor in these pathways.
    • A study demonstrated that derivatives of related compounds showed significant binding affinity to JAK2, suggesting potential therapeutic roles in treating conditions like myelofibrosis .
  • Antimicrobial Activity :
    • Preliminary studies have indicated that compounds structurally related to this compound exhibit antimicrobial properties. For example, derivatives were tested against various bacterial strains, showing promise as potential antibiotics .
  • Neuroprotective Effects :
    • Research into neuroprotective agents has highlighted the potential of amide derivatives, including this compound, to protect neuronal cells from apoptosis induced by oxidative stress. This suggests possible applications in neurodegenerative disease therapies.

Properties

IUPAC Name

2-amino-N-cyclopentylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQVZJBUPCYIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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